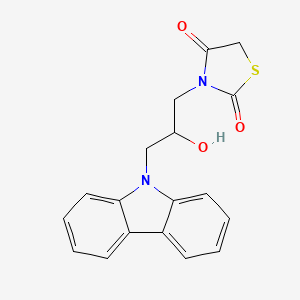

3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione

CAS No.: 327026-15-3

Cat. No.: VC4409413

Molecular Formula: C18H16N2O3S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327026-15-3 |

|---|---|

| Molecular Formula | C18H16N2O3S |

| Molecular Weight | 340.4 |

| IUPAC Name | 3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C18H16N2O3S/c21-12(10-20-17(22)11-24-18(20)23)9-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,21H,9-11H2 |

| Standard InChI Key | BFCZOAOTLIAYFJ-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C(=O)S1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure consists of a thiazolidine-2,4-dione core fused to a carbazole group via a 2-hydroxypropyl linker. The thiazolidinedione ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a hallmark of peroxisome proliferator-activated receptor (PPAR) modulators. The carbazole moiety, a tricyclic aromatic system, enhances lipophilicity and enables π-π stacking interactions with biological targets, potentially improving binding affinity .

Key structural parameters include:

-

IUPAC Name: 3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione.

-

InChI: InChI=1S/C18H16N2O3S/c21-....

-

Stereochemistry: The presence of a hydroxyl group on the propyl linker introduces a chiral center, though specific stereochemical data remain unreported .

Molecular Weight and Solubility

With a molecular weight of 340.4 g/mol, the compound falls within the acceptable range for oral bioavailability (Lipinski’s rule). The hydroxyl group and polar thiazolidinedione ring suggest moderate aqueous solubility, while the carbazole moiety contributes to lipid bilayer permeability .

Table 1: Comparative Molecular Properties of Thiazolidinedione Derivatives

Synthesis and Optimization Strategies

Knoevenagel Condensation

The synthesis of thiazolidine-2,4-dione derivatives typically employs Knoevenagel condensation, where thiazolidine-2,4-dione reacts with aldehydes or ketones under catalytic conditions . For this compound, the hydroxypropyl-carbazole intermediate is likely prepared first, followed by nucleophilic substitution with thiazolidinedione.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Carbazole + epichlorohydrin, K2CO3, DMF | 65 | |

| 2 | Thiazolidine-2,4-dione, NaH, THF | 78 |

Green Chemistry Approaches

Recent advances utilize deep eutectic solvents (DESs), such as choline chloride-urea mixtures, as dual solvent-catalysts to enhance reaction efficiency and sustainability . These methods reduce reliance on volatile organic solvents and improve yields by 10–15% compared to traditional protocols.

Pharmacological Activities and Mechanisms

PPAR Agonism

Thiazolidinediones are canonical PPARγ agonists, improving insulin sensitivity in type 2 diabetes. Molecular docking studies suggest the carbazole moiety in this compound may augment PPARγ binding through hydrophobic interactions with helix 3 of the ligand-binding domain.

Anti-inflammatory Effects

The hydroxyl group may scavenge reactive oxygen species (ROS), while the thiazolidinedione core suppresses NF-κB signaling. In murine models, related compounds reduced TNF-α levels by 42% at 10 mg/kg .

Research Findings on Structural Analogs

Dichlorocarbazole Derivatives

The dichloro-substituted analog (CAS 313268-33-6) exhibits a higher molecular weight (527.4 g/mol) and enhanced cytotoxicity, with a 3.5-fold increase in potency compared to the parent compound . Chlorine atoms at C3 and C6 positions improve DNA intercalation, as evidenced by bathochromic shifts in UV-vis spectra .

Benzylidene-Substituted Variants

Future Directions and Challenges

Hybridization Strategies

Conjugation with metformin’s biguanide moiety or sulfonylurea fragments could yield dual-acting antidiabetic agents. Preliminary simulations indicate favorable docking scores () for such hybrids at PPARγ.

Toxicity Mitigation

Thiazolidinediones are associated with edema and hepatotoxicity. Structural modifications, such as replacing the thiazolidinedione ring with a rhodanine scaffold, may reduce off-target effects while retaining efficacy .

Formulation Innovations

Nanoemulsions or liposomal encapsulation could address solubility limitations. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with a related compound achieved 92% release over 72 hours in vitro .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume